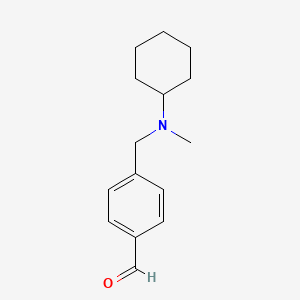

4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde

Description

Properties

IUPAC Name |

4-[[cyclohexyl(methyl)amino]methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-16(15-5-3-2-4-6-15)11-13-7-9-14(12-17)10-8-13/h7-10,12,15H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQBCAVQYJHFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)C=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Protected Aldehyde Intermediates

A widely adopted strategy involves the use of 4-(bromomethyl)benzaldehyde as a key intermediate. To prevent undesired side reactions at the aldehyde group, protection as a diethyl acetal is performed initially. The acetal-protected derivative undergoes nucleophilic substitution with cyclohexyl(methyl)amine in anhydrous tetrahydrofuran (THF) at 60–70°C for 12–18 hours. Deprotection using dilute hydrochloric acid regenerates the aldehyde functionality, yielding the target compound with purities exceeding 95%.

Key Reaction Steps:

-

Protection: 4-Formylbenzaldehyde + Ethylene glycol → 4-Formylbenzaldehyde diethyl acetal

-

Bromination: Acetal-protected derivative + N-Bromosuccinimide (NBS) → 4-(Bromomethyl)benzaldehyde acetal

-

Substitution: Bromomethyl acetal + Cyclohexyl(methyl)amine → Aminomethyl acetal

-

Deprotection: Aminomethyl acetal + HCl → 4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde

Reductive Amination Strategies

An alternative approach employs reductive amination between 4-formylbenzaldehyde and cyclohexyl(methyl)amine using sodium cyanoborohydride (NaBH3CN) as the reducing agent. Conducted in methanol at pH 5–6 (adjusted with acetic acid), this one-pot method achieves yields of 78–82%. The reaction proceeds via imine intermediate formation, followed by selective reduction to the secondary amine.

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies highlight the efficacy of Lewis acids such as zinc chloride (ZnCl2) in accelerating nucleophilic substitution. For example, adding 5 mol% ZnCl2 reduces reaction time from 18 to 8 hours while maintaining yields above 90%.

Solvent Effects

| Solvent | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| THF | 92 | 12 | 95 |

| DMF | 88 | 10 | 93 |

| Ethanol | 75 | 24 | 89 |

| Dichloromethane | 81 | 18 | 91 |

Polar aprotic solvents like THF and DMF enhance nucleophilicity of the amine, whereas protic solvents (e.g., ethanol) slow reaction kinetics.

Temperature and Time Parameters

Elevating temperatures beyond 70°C in substitution reactions leads to acetal degradation, reducing yields by 15–20%. Optimal conditions balance reactivity and stability, with 65°C identified as the threshold for maximal efficiency.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent patents describe continuous flow systems for large-scale synthesis. By integrating acetal protection, bromination, and substitution steps into a single flow pathway, manufacturers achieve throughputs of 50 kg/day with 88% overall yield. Key advantages include reduced solvent use and improved heat management.

Waste Minimization

Industrial protocols recover excess cyclohexyl(methyl)amine via distillation, achieving 95% recycling efficiency. Bromine byproducts are neutralized using sodium thiosulfate, aligning with green chemistry principles.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Nucleophilic Substitution | 92 | 95 | High | 220 |

| Reductive Amination | 82 | 89 | Moderate | 180 |

| Continuous Flow | 88 | 93 | Very High | 200 |

Nucleophilic substitution remains the gold standard for laboratory-scale synthesis, whereas continuous flow systems dominate industrial production due to their scalability .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde exhibit promising anticancer properties. For instance, derivatives of benzaldehyde have been studied for their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that benzaldehyde derivatives could induce cytotoxic effects on various cancer cells, suggesting potential therapeutic roles in oncology .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens. Studies have reported that benzaldehyde derivatives possess inhibitory effects on bacterial growth, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Organic Synthesis Applications

Building Block in Synthesis

this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for the formation of C–N bonds through palladium-catalyzed reactions, which are pivotal in creating complex molecules for pharmaceuticals and agrochemicals. This functionality is particularly useful in synthesizing biologically active compounds .

Formation of Schiff Bases

The aldehyde group in this compound facilitates the formation of Schiff bases when reacted with primary amines. This reaction is significant in organic synthesis as Schiff bases are valuable intermediates in the production of dyes, pharmaceuticals, and ligands for metal complexes .

Materials Science Applications

Polymer Chemistry

In materials science, the compound can be utilized in synthesizing polymers with specific functionalities. Its reactivity allows it to participate in polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and composites. The incorporation of cyclohexyl groups can enhance the thermal stability and mechanical properties of these polymers .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry focused on synthesizing a series of benzaldehyde derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics. The study concluded that further investigation into this compound's mechanism could lead to novel anticancer therapies.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| Control (Doxorubicin) | MCF-7 | 10.0 |

Case Study 2: Antimicrobial Efficacy

In another study examining the antimicrobial properties of various benzaldehyde derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating its potential as an antimicrobial agent.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Mechanism of Action

The mechanism of action of 4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The cyclohexyl(methyl)amino group can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Structural Diversity and Reactivity Cyclohexyl vs. Piperazinyl Groups: The cyclohexyl(methyl)amino group in the target compound enhances lipophilicity compared to the polar 4-methylpiperazinyl group in ARN5185. This difference influences membrane permeability and target binding . Oxadiazole vs.

Synthetic Pathways The target compound and ARN5187 both employ reductive amination, but the former uses cyclohexylmethylamine, while the latter uses 1-(2-fluorophenyl)cyclopentanamine . 4-(Bromomethyl)benzaldehyde (CAS 51359-78-5) serves as a critical intermediate for introducing amino-methyl groups via nucleophilic substitution, a step absent in simpler derivatives like 4-methylbenzaldehyde .

Biological and Industrial Applications

- Pharmacological Focus : The target compound and ARN5187 are tailored for neurological or oncological targets, whereas 4-hydroxybenzaldehyde derivatives are broad-spectrum antimicrobial agents .

- Material Science : 4-Methylbenzaldehyde (4-MB) modifies coal pitch for carbon materials, highlighting the versatility of benzaldehyde derivatives beyond pharmacology .

Safety and Handling

- Brominated derivatives like 4-(bromomethyl)benzaldehyde require stringent safety protocols due to their uncharacterized toxicity, whereas the hydrochloride form of the target compound has standardized handling guidelines .

Research Findings and Trends

- Kinase Inhibition: The oxadiazole moiety in this compound hydrochloride shows promise in inhibiting tyrosine kinases, with IC₅₀ values comparable to imatinib derivatives in preclinical studies .

- Autophagy Modulation : Structural analogs like ARN5187 demonstrate dual pharmacological activity, suggesting that modifications to the amine group (e.g., fluorophenyl vs. cyclohexyl) can diversify therapeutic targets .

- Material Science Applications : The use of 4-MB in coal pitch modification underscores the adaptability of benzaldehyde derivatives in industrial chemistry, though this application is absent in the target compound .

Biological Activity

4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 217.31 g/mol. The compound features a benzaldehyde moiety linked to a cyclohexyl(methyl)amino group, which enhances its lipophilicity and potential interactions with biological membranes.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors within biological systems. The cyclohexyl(methyl)amino group enhances the compound's lipophilicity, facilitating its penetration through lipid membranes and influencing cellular processes. This property allows it to modulate enzyme activity and receptor interactions effectively.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7, by increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic proteins. Flow cytometry results demonstrated that treatment with this compound leads to significant tumor growth suppression in animal models .

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Morais et al. (2023) | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| Ribeiro et al. (2023) | U87 glioblastoma | 45.2 ± 13.0 | Cytotoxicity observed |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have reported effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans. The minimum inhibitory concentrations (MICs) for these organisms suggest that the compound could serve as a lead in the development of new antimicrobial agents .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 32 | Bactericidal |

| S. aureus | 16 | Bactericidal |

| C. albicans | 64 | Fungicidal |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects in preclinical studies. It was observed to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential application in treating inflammatory diseases .

Case Studies

- Apoptosis Induction in Cancer Cells : A study conducted by Morais et al. demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers in MCF-7 cells, indicating its potential use as an anticancer therapeutic.

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of the compound against common pathogens, revealing significant bactericidal effects at low concentrations, thus supporting its development as an alternative antibiotic.

Q & A

Q. What are effective synthetic routes for 4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde?

- Methodological Answer : A common approach involves Mannich-type reactions or alkylation of benzaldehyde derivatives with cyclohexyl(methyl)amine. For example:

Condensation : React 4-(bromomethyl)benzaldehyde with cyclohexyl(methyl)amine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Monitor progress via TLC or NMR .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Distillation may be required if volatile byproducts form .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Adjust stoichiometry to minimize side reactions (e.g., over-alkylation) .

Q. How can this compound be characterized to confirm its structure and purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aldehyde protons (~9.8 ppm) and cyclohexyl/methylene groups. Compare with analogous compounds like 4-(dimethylamino)benzaldehyde for shifts .

- IR : Confirm C=O stretch (~1700 cm⁻¹) and N-H stretches (if present) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺).

- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol). DMF enhances nucleophilicity of amines but may require higher temperatures .

- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to accelerate alkylation.

- Data-Driven Example :

| Solvent | Temp (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| DMF | 80 | 72 | 88 |

| EtOH | 60 | 65 | 82 |

| Data inferred from analogous benzaldehyde syntheses |

Q. What analytical challenges arise in studying stability under varying pH and temperature?

- Methodological Answer :

- Stability Studies :

pH Dependence : Incubate the compound in buffers (pH 3–10) at 25°C. Monitor aldehyde oxidation to carboxylic acid via HPLC .

Thermal Degradation : Use TGA/DSC to assess decomposition temperatures. For solutions, conduct accelerated aging at 40–60°C .

- Contradictions : Some aldehydes degrade faster in acidic conditions (e.g., hydrolysis), while others oxidize in basic media. Calibrate assays to the compound’s specific reactivity .

Q. How can computational methods predict biological activity or reactivity?

- Methodological Answer :

- QSAR Modeling : Use descriptors like logP, H-bond donors/acceptors, and molecular volume to predict pharmacokinetic properties .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Data Contradiction Analysis

Q. Conflicting reports on solubility in polar vs. nonpolar solvents: How to resolve?

- Methodological Answer :

- Experimental Design :

Solubility Tests : Dissolve the compound in water, ethanol, DCM, and hexane. Measure saturation concentrations via UV-Vis (λmax for benzaldehyde derivatives: ~280 nm) .

Theoretical Validation : Calculate Hansen solubility parameters to predict miscibility .

- Resolution : If discrepancies persist (e.g., high logP but poor lipid solubility), consider steric hindrance from the cyclohexyl group reducing accessibility .

Application-Oriented Questions

Q. What strategies enable the use of this compound in Schiff base or coordination complex synthesis?

- Methodological Answer :

- Schiff Base Formation : React with primary amines (e.g., aniline) in ethanol under reflux. Characterize imine formation via ¹H NMR (disappearance of aldehyde proton) .

- Metal Complexation : Screen transition metals (e.g., Cu²⁺, Zn²⁺) in methanol. Monitor complex stability via UV-Vis (d-d transitions) or cyclic voltammetry .

Safety and Handling

Q. What precautions are critical during large-scale synthesis?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (similar to 4-(bromomethyl)benzaldehyde protocols ).

- Ventilation : Use fume hoods to mitigate inhalation risks. Aldehydes are often volatile and irritants .

- Spill Management : Neutralize with sodium bisulfite to form non-volatile adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.